(R,R)-Methyl-BozPhos

描述

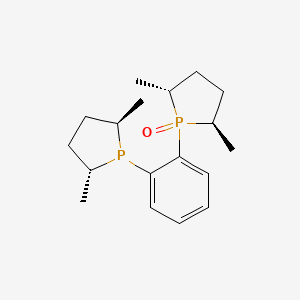

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide is a chiral ligand whose copper complexes are used extensively in many organic reactions such as addition to imines, nitroalkenes, and reduction of β ,β -disubstituted vinyl sulfones.

生物活性

(R,R)-Methyl-BozPhos, a chiral bisphosphine ligand, has garnered attention in the field of asymmetric catalysis due to its unique properties and performance in various catalytic reactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, application in catalysis, and relevant research findings.

Chiral ligands play a crucial role in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This compound is particularly noted for its effectiveness in copper-catalyzed conjugate borylation reactions, where it significantly enhances enantioselectivity compared to traditional ligands.

2. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available chiral phosphines.

- Oxidation : The phosphine is oxidized to form the corresponding phosphine oxide, which retains the chiral center.

- Purification : The product is purified using chromatography to obtain high purity levels necessary for catalytic applications.

3.1 Asymmetric Catalysis

This compound has been utilized in various asymmetric catalytic reactions, particularly in:

- Conjugate Borylation : In studies, this compound was shown to provide high yields and enantiomeric excesses (ee) in the borylation of α,β-disubstituted cyclobutenones, achieving up to 99% ee .

- Copper-Catalyzed Reactions : The ligand demonstrates superior performance in copper-catalyzed conjugate additions, outperforming other ligands such as Me-Duphos .

4. Biological Activity

While the primary focus of research on this compound has been its catalytic efficiency, some studies have hinted at potential biological activities:

- Antimycobacterial Activity : Compounds synthesized using this compound as a ligand have shown promising results against Mycobacterium tuberculosis, suggesting that derivatives may possess biological relevance .

- Enantioselective Synthesis of Bioactive Molecules : The ability to produce enantiomerically enriched compounds can lead to new pharmaceuticals with improved efficacy and reduced side effects .

5.1 Case Study: Enhanced Enantioselectivity

In a comparative study of various chiral ligands for copper-catalyzed conjugate borylation reactions, this compound consistently provided higher enantioselectivity than traditional ligands like Me-Duphos. For instance:

| Ligand | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| This compound | 80 | 99 |

| Me-Duphos | 50 | 20 |

This data illustrates the significant advantage of using this compound in achieving high enantioselectivity in synthetic applications .

5.2 Research Findings on Mechanism

Research indicates that the mechanism of action for this compound involves stabilizing transition states during catalysis, which enhances reaction rates and selectivity. The ligand's hemilabile nature allows for effective coordination with metal centers while maintaining flexibility during the reaction process .

6. Conclusion

This compound is a highly effective chiral ligand with significant implications for asymmetric synthesis and potential biological activity. Its ability to enhance enantioselectivity in various catalytic reactions positions it as a valuable tool in synthetic organic chemistry. Ongoing research may further elucidate its biological properties and expand its applications in medicinal chemistry.

科学研究应用

(R,R)-Methyl-BozPhos Applications in Asymmetric Synthesis

This compound, a chiral bis(phosphine) monooxide ligand, is utilized in asymmetric synthesis, particularly in catalytic hydrogenation . This ligand has demonstrated superior levels of enantioselection in copper-catalyzed conjugate borylation .

Key Applications

- Catalytic Hydrogenation: this compound is used in catalytic hydrogenation reactions.

- Copper-Catalyzed Reactions: It serves as a ligand in enantioselective copper-catalyzed addition reactions .

- C-H Arylation: this compound is used in enantioselective C−H arylation of aryl bromides .

- Addition of Diorganozinc Reagents: This ligand is useful in copper-catalyzed asymmetric addition of diorganozinc reagents to N-diphenylphosphinoylimines .

BozPhos Ligand

Mono oxidation of (R,R)-Me-Duphos using borane dimethylsulfide as protective group and hydrogen peroxide as oxidizing agent gives bozPhos .

(R,R)-Bozphos Use in Enantioselective Copper Catalysis

( R, R)‐Bozphos ( L4(O) ) generally provides a higher level of enantioselection than the bis(phosphine) ligand ( S, S)‐BDPP .

Case Study: Catalytic Asymmetric Synthesis of α,α,α-Trifluoromethylamines

(R,R)-BozPHOS is used in the catalytic asymmetric synthesis of α,α,α-trifluoromethylamines by the addition reaction of anhydrous toluene .

Enantioselective Copper‐Catalyzed Conjugate Borylation

属性

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZVYNTUPREFTI-KLHDSHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458887 | |

| Record name | R,R-Me-BozPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638132-66-8 | |

| Record name | R,R-Me-BozPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。